molecular formula C10H19N3 B13069030 1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13069030
M. Wt: 181.28 g/mol
InChI Key: OTPQYVOYLZIRAK-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes a methyl group, an isopropyl group, and a propyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with 1,3-diketones, followed by alkylation to introduce the desired substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation steps.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(propan-2-YL)-4-ethyl-1H-pyrazol-5-amine
  • 1-Methyl-3-(propan-2-YL)-4-butyl-1H-pyrazol-5-amine
  • 1-Methyl-3-(propan-2-YL)-4-isopropyl-1H-pyrazol-5-amine

Uniqueness

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and propyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention for its potential biological activities. This compound's structure and functional groups suggest various interactions with biological targets, making it a candidate for pharmacological studies.

The molecular formula of this compound is C10H19N3C_{10}H_{19}N_3 with a molecular weight of approximately 181.28 g/mol. The compound features a pyrazole ring substituted with a propyl group and an isopropyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
CAS Number1601206-98-7
AppearanceLiquid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated that certain pyrazole derivatives exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

A study reported that derivatives similar to this compound showed inhibition zones ranging from 12 to 16 mm against tested bacterial strains. The minimum inhibitory concentration (MIC) values for the most active derivatives were found to be as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, pyrazole derivatives have been assessed for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values obtained for these compounds were significantly lower than those of the positive control acarbose, suggesting that these derivatives may serve as effective inhibitors in managing conditions like diabetes .

Study on Antifungal Activity

A comprehensive study evaluated the antifungal activity of various pyrazole derivatives, including those related to this compound. The results indicated that these compounds possess antifungal properties against strains such as Aspergillus niger and Penicillium digitatum, with inhibition measured in millimeters .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring significantly affect the compound's potency against microbial targets. For instance, modifications that enhance lipophilicity or alter steric hindrance can lead to improved binding affinity to target enzymes or receptors .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-4-propylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-6-8-9(7(2)3)12-13(4)10(8)11/h7H,5-6,11H2,1-4H3

InChI Key

OTPQYVOYLZIRAK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C(C)C)C)N

Origin of Product

United States

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